5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Suzuki-Miyaura coupling Transmetalation mechanism Palladium catalysis

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CAS 380481-66-3), also known as 4-methylbenzeneboronic acid neopentyl ester, is a cyclic arylboronic ester belonging to the 1,3,2-dioxaborinane class. This compound features a p-tolyl group at the 2-position and gem-dimethyl substitution at the 5-position of the 1,3,2-dioxaborinane ring, with a molecular weight of 204.08 g/mol and a consensus Log P of 1.76.

Molecular Formula C12H17BO2
Molecular Weight 204.08 g/mol
CAS No. 380481-66-3
Cat. No. B1323007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane
CAS380481-66-3
Molecular FormulaC12H17BO2
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)C
InChIInChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
InChIKeyZSPBWRPQSPRISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (380481-66-3): Boronic Ester for Suzuki-Miyaura Cross-Coupling


5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane (CAS 380481-66-3), also known as 4-methylbenzeneboronic acid neopentyl ester, is a cyclic arylboronic ester belonging to the 1,3,2-dioxaborinane class [1]. This compound features a p-tolyl group at the 2-position and gem-dimethyl substitution at the 5-position of the 1,3,2-dioxaborinane ring, with a molecular weight of 204.08 g/mol and a consensus Log P of 1.76 . It serves as a masked arylboronic acid equivalent for Suzuki-Miyaura cross-coupling, where the neopentyl glycol-derived ring structure confers distinct stability and reactivity characteristics compared to alternative boronic ester derivatives such as pinacol esters (1,3,2-dioxaborolanes) or free boronic acids [2].

1 Workflow: Suzuki-Miyaura cross-coupling
2 Masked arylboronic acid equivalent (neopentyl glycol ester)
3 Ring structure offers distinct transmetalation kinetics vs. pinacol esters

Why 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane Cannot Be Freely Substituted with Other Boronic Esters


The selection of a boronic ester for cross-coupling is not a trivial substitution decision; the diol-derived ring structure fundamentally alters the transmetalation mechanism, reaction kinetics, and hydrolytic stability profile. Recent mechanistic studies demonstrate that 1,3,2-dioxaborinanes (derived from 1,3-diols such as neopentyl glycol) exhibit decreased electrophilicity and thermodynamically unfavorable Pd–O–B complex formation compared to 1,3,2-dioxaborolanes derived from 1,2-diols like pinacol [1]. Consequently, dioxaborinanes frequently undergo transmetalation via a distinct pathway that can be faster than esters that readily form stable Pd–O–B intermediates, due to hyperconjugative stabilization of the arene transfer transition state [2]. Substituting a pinacol ester for this neopentyl glycol-derived ester without adjusting reaction conditions—particularly base selection and catalyst loading—can lead to unpredictable coupling efficiencies, incomplete conversion, or protodeboronation side reactions.

Dioxaborinane transmetalation pathway differs fundamentally from pinacol esters; electrophilicity and Pd–O–B complex stability are not interchangeable.
Base selection and catalyst loading require adjustment when substituting pinacol esters; yields may shift if conditions are not re-optimized.
Hydrolytic stability profile differs: dioxaborinanes are moderately stable but less robust than hindered pinacol esters for chromatographic purification.

Comparative Quantitative Evidence: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane vs. Analogs


Transmetalation Mechanism Divergence: 1,3,2-Dioxaborinane vs. 1,3,2-Dioxaborolane in Suzuki-Miyaura Coupling

Arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes, the class to which this compound belongs) exhibit thermodynamically unfavorable Pd–O–B complex formation compared to esters derived from 1,2-diols (1,3,2-dioxaborolanes, such as pinacol esters) [1]. This mechanistic divergence arises because dioxaborinanes display decreased electrophilicity relative to dioxaborolanes and 1,4-diol-derived esters [2]. Critically, esters that do not readily form stable Pd–O–B intermediates—including 1,3,2-dioxaborinanes—often undergo transmetalation faster than those that do, attributable to hyperconjugative stabilization of the arene transfer transition state [3].

Transmetalation mechanism
Class-level inference
Dioxaborinanes: unfavorable Pd–O–B formation, yet faster transmetalation via hyperconjugative TS stabilization.
Dioxaborolanes (pinacol): favorable Pd–O–B formation, higher electrophilicity, but higher barrier.
Mechanism informs coupling condition design.
Some esters >20× faster than parent boronic acid in model study.
Suzuki-Miyaura coupling Transmetalation mechanism Palladium catalysis

Synthetic Yield Comparison: Neopentyl Glycol Ester Formation vs. Alternative Esters

In a ruthenium-catalyzed directed synthesis of 2-aryl-3-furanamides, the neopentyl glycol ester of 4-methylphenylboronic acid (this compound, CAS 380481-66-3) was isolated in ~89% yield, compared to ~99% for the corresponding 4-methoxyphenyl neopentyl glycol ester and ~10% for a related 4-(p-tolyl)morpholine derivative under the reported conditions [1]. The ~89% yield for this specific p-tolyl derivative establishes a quantitative baseline for synthetic efficiency relative to electronically distinct aryl systems.

Synthetic yield
Cross-study comparable
~89% isolated yield
Supports synthesis feasibility assessment.
Ru-catalyzed C–H activation; 0.3 mmol scale.
Boronic ester synthesis Directed remote metalation Esterification yield

Analytical Purity Benchmarking: Vendor-Specified Purity of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Commercially available 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is offered at minimum purity specifications of 97% (AKSci) and 98% (Bidepharm) with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . The physical form at ambient temperature is a solid , which facilitates accurate weighing and handling compared to liquid boronic esters or hygroscopic boronic acids.

Commercial purity
Supporting evidence
97% (AKSci) / 98% (Bidepharm)
Specification supports batch selection.
CoA documentation available; solid form at 20°C.
Quality control Purity specification Procurement criteria

Hydrolytic Stability of 1,3,2-Dioxaborinanes: Class-Level Behavior Relevant to Storage and Handling

1,3,2-Dioxaborinanes typically exhibit moderate stability under standard laboratory conditions but undergo hydrolysis in the presence of water to release boric acid and the parent diol . Qualitative hydrolysis studies on structurally related 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane indicate lower hydrolytic reactivity compared to dimethyl acetyleneboronate [1]. In contrast, hindered pinacol boronic esters are often sufficiently stable to permit chromatographic purification [2]. The solid physical form of this specific compound (at 20°C) further contributes to handling convenience .

Hydrolytic stability
Class-level inference
Moderate stability; solid form aids handling.
Informs storage and inert-atmosphere practice.
Pinacol esters are more hydrolytically robust; dioxaborinanes rank intermediate.
Boronic ester stability Hydrolysis Storage conditions

Cost-Efficiency of Dioxaborinane-Based Boron Sources in Borylation Reactions

4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH), a structural analog of the target compound's borane precursor, has been demonstrated as a cost-effective alternative to pinacolborane for Pd-catalyzed borylation of aryl bromides and iodides [1]. MPBH is described as 'more cost-effective than pinacolborane' and 'a particularly stable and inexpensive borylation reagent' [2]. While this evidence pertains to the borane reagent rather than the arylboronic ester itself, it establishes the economic advantage of the neopentyl glycol-derived dioxaborinane scaffold in industrial-scale borylation and subsequent cross-coupling applications.

Cost-effectiveness
Class-level inference
Neopentyl glycol scaffold derived from inexpensive diol.
May support cost-sensitive workflows.
MPBH borane reagent described as more cost-effective than pinacolborane.
Borylation Cost-effectiveness MPBH

Lipophilicity Comparison: 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane vs. Parent Boronic Acid

The target compound exhibits a consensus Log P (octanol-water partition coefficient) of 1.76, as computed from five independent prediction methods . In comparison, the parent 4-methylphenylboronic acid (p-tolylboronic acid, CAS 5720-05-8) has a reported experimental Log P of approximately 1.42-1.60 [1]. The increased lipophilicity of the neopentyl glycol ester reflects the hydrophobic contribution of the gem-dimethyl-substituted dioxaborinane ring, which may influence compound partitioning in biphasic reaction mixtures or chromatography.

Lipophilicity (Log P)
Supporting evidence
1.76 (consensus)
Higher than parent boronic acid (~1.42–1.60).
Reflects hydrophobic dioxaborinane ring; may aid organic-phase partitioning.
Lipophilicity Log P Physicochemical property

Optimal Application Scenarios for 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane in Research and Industrial Synthesis


Suzuki-Miyaura Cross-Coupling Requiring Predictable Transmetalation Kinetics

This compound is optimally deployed in Suzuki-Miyaura couplings where the distinct transmetalation mechanism of 1,3,2-dioxaborinanes—characterized by thermodynamically unfavorable Pd–O–B complex formation but potentially accelerated arene transfer via hyperconjugative stabilization [1]—is desired. The compound's solid physical form and commercial availability at 97-98% purity with batch-specific CoA documentation ensure reproducible performance in parallel synthesis or scale-up workflows. When substituting for a pinacol ester, users should anticipate potentially different base requirements (e.g., cesium fluoride may accelerate coupling [2]) and adjust reaction optimization accordingly.

Multi-Step Synthesis Involving Directed Remote Metalation (DreM) or C–H Activation Cascades

Based on demonstrated synthetic utility in ruthenium-catalyzed C–H activation yielding ~89% isolated product [1], this compound serves as a reliable building block for complex cascade reactions requiring a masked arylboronic acid. The p-tolyl group provides a defined electronic and steric profile that differs from methoxy-substituted analogs (~99% yield for 4-methoxyphenyl ester under identical conditions), allowing chemists to select this reagent when a moderately electron-rich aryl nucleophile is required in the coupling step following ester deprotection or direct transmetalation.

Cost-Sensitive Borylation-Coupling Sequences at Scale

For synthetic routes involving initial borylation of aryl halides followed by Suzuki-Miyaura coupling, the neopentyl glycol scaffold offers a cost advantage. The precursor diol (neopentyl glycol) is an inexpensive bulk chemical, and the corresponding dioxaborinane reagents (e.g., MPBH) have been validated as cost-effective alternatives to pinacolborane for Pd-catalyzed borylation [1]. While this evidence pertains to the borane reagent class, it establishes the economic rationale for selecting neopentyl glycol-derived boron reagents when planning multi-step sequences or library synthesis where reagent cost is a significant factor.

Synthetic Workflows Requiring Solid, Non-Hygroscopic Boron Reagents for Automated Dispensing

The solid physical form of this compound at ambient temperature (20°C) [1] facilitates accurate weighing and handling, particularly in automated synthesis platforms or when working with moisture-sensitive reagents. Compared to liquid boronic esters or hygroscopic boronic acids that may require careful storage and handling under strictly anhydrous conditions, this solid dioxaborinane ester simplifies workflow logistics. The compound's computed consensus Log P of 1.76 further suggests favorable organic phase partitioning during extractive workup, which can streamline purification of coupling products.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling with tailored kinetics
Dioxaborinane transmetalation pathway
Base/catalyst loading optimization
C–H activation / directed remote metalation cascades
Moderately electron-rich aryl nucleophile
Synthetic yield vs. electronic analogs
Cost-sensitive borylation-coupling sequences
Neopentyl glycol-derived scaffold economics
Reagent cost vs. pinacol-based alternatives
Automated synthesis / solid dispensing workflows
Solid, non-hygroscopic physical form
Weighing accuracy and organic-phase partitioning

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